2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-(2,3-DIMETHYLPHENOXY)-N’-[(3E)-2-OXO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with the molecular formula C18H18N2O3. It is known for its unique structure, which combines a phenoxy group, an indole moiety, and an acetohydrazide linkage. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N’-[(3E)-2-OXO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves the following steps:
Preparation of 2,3-Dimethylphenoxyacetohydrazide: This intermediate is synthesized by reacting 2,3-dimethylphenol with chloroacetic acid to form 2,3-dimethylphenoxyacetic acid.
Condensation with Indole-2,3-dione: The prepared 2,3-dimethylphenoxyacetohydrazide is then condensed with indole-2,3-dione (isatin) in the presence of an acid catalyst to form the final product, 2-(2,3-DIMETHYLPHENOXY)-N’-[(3E)-2-OXO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,3-DIMETHYLPHENOXY)-N’-[(3E)-2-OXO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-N’-[(3E)-2-OXO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and phenoxy moieties. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dimethylphenoxy)acetohydrazide: Shares the phenoxyacetohydrazide core but lacks the indole moiety.
Indole-2,3-dione derivatives: Compounds with similar indole structures but different substituents.
Uniqueness
2-(2,3-DIMETHYLPHENOXY)-N’-[(3E)-2-OXO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is unique due to its combination of a phenoxy group, an indole moiety, and an acetohydrazide linkage.
Properties
Molecular Formula |
C18H17N3O3 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-11-6-5-9-15(12(11)2)24-10-16(22)20-21-17-13-7-3-4-8-14(13)19-18(17)23/h3-9,19,23H,10H2,1-2H3 |
InChI Key |
FWCJATNARSBWLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O)C |
Origin of Product |
United States |
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